JAK1 Affinity of 5‑Bromo‑2‑(difluoromethoxy)phenyl‑Containing Inhibitor vs. 5‑Chloro Analog from the Same Chemical Series
When the 5‑bromo‑2‑(difluoromethoxy)phenyl group is incorporated into a pyrazolopyrimidine‑3‑carboxamide scaffold (US10307426, Example 15), the resulting molecule exhibits a JAK1 Ki of 0.320 nM and a JAK2 Ki of 0.430 nM in isolated recombinant kinase‑domain assays [1]. The directly analogous 5‑chloro‑2‑(difluoromethoxy)phenyl variant (e.g., the ligand co‑crystallized in PDB 6N79) belongs to the same Genentech patent family and is explicitly claimed as a JAK1 inhibitor, but published Ki values for the 5‑chloro congener in a matched assay are not publicly available [2]. The 5‑bromo derivative achieves a sub‑nanomolar binding constant, whereas the same patent family's 5‑chloro examples generally report IC₅₀ values in the low‑to‑mid nanomolar range in cellular assays, consistent with the known advantage of bromine's larger van der Waals radius and polarizability for filling the JAK1 selectivity pocket [3].[Note: Direct head‑to‑head Ki comparison cannot be made because the 5‑chloro analog's isolated‑enzyme Ki was not disclosed in the same format.]
| Evidence Dimension | JAK1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.320 nM (derivative containing 5‑bromo‑2‑(difluoromethoxy)phenyl substructure; BDBM394373) |
| Comparator Or Baseline | 5‑chloro‑2‑(difluoromethoxy)phenyl analog (Genentech series; isolated‑enzyme Ki not reported; cellular IC₅₀ typically low‑to‑mid nM) |
| Quantified Difference | Direct quantitative difference not calculable from published data; structural SAR within the patent family indicates bromine is preferred for JAK1 potency. |
| Conditions | Recombinant human JAK1 kinase domain, phosphorylation of a JAK3‑derived peptide, US10307426 patent assay. |
Why This Matters
For medicinal chemistry teams building JAK1‑selective inhibitors, the 5‑bromo intermediate provides a validated entry point to a sub‑nanomolar potency scaffold that is explicitly exemplified in Genentech's patent estate.
- [1] BindingDB entry BDBM394373, N-[3-[5-bromo-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxo-ethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, Ki data for JAK1 (0.320 nM) and JAK2 (0.430 nM). View Source
- [2] PDB entry 6N79, Structure of the human JAK1 kinase domain with compound 20 (5-chloro-2-(difluoromethoxy)phenyl-pyrazolopyrimidine-3-carboxamide). View Source
- [3] US Patent US10307426, 'Pyrazolopyrimidine compounds as JAK inhibitors,' Genentech, Inc., Example 15 (5‑bromo) and related 5‑chloro embodiments. View Source
